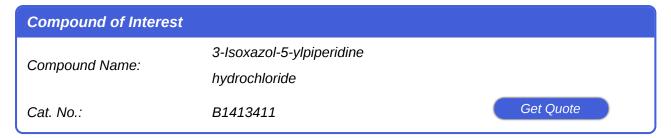


An In-depth Technical Guide to 3-Isoxazol-5ylpiperidine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by related analogues. Isoxazole-piperidine scaffolds are recognized for their potential to interact with various biological targets, including ion channels and receptors, making them valuable templates for drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological relevance of **3-Isoxazol-5-ylpiperidine hydrochloride**.

Chemical Properties

A summary of the key chemical and physical properties of **3-Isoxazol-5-ylpiperidine hydrochloride** is presented below.



Property	Value	Reference
IUPAC Name	5-(piperidin-3-yl)isoxazole hydrochloride	
Molecular Formula	C8H13CIN2O	[1]
Molecular Weight	188.66 g/mol	[1]
CAS Number	2109145-26-6	
Physical Form	Powder	
Purity	Typically ≥95%	
Storage Temperature	Room Temperature	

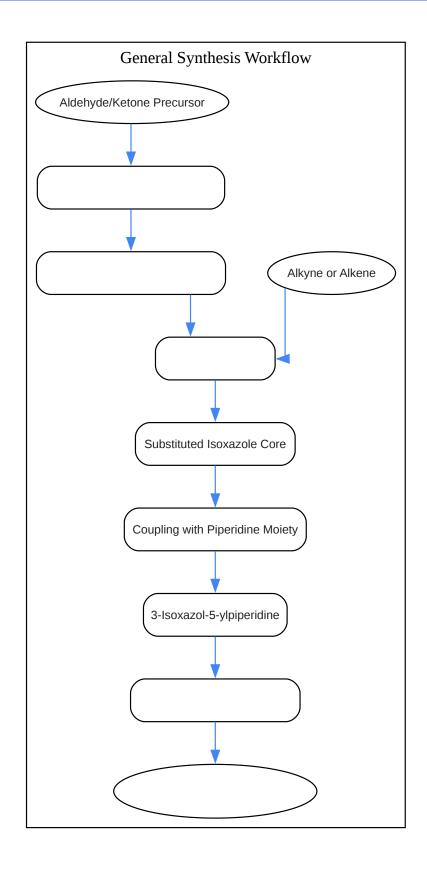
Quantitative data such as melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-Isoxazol-5-ylpiperidine hydrochloride** is not readily available in published literature, the synthesis of related 3,5-disubstituted isoxazoles and piperidine derivatives is well-documented. A plausible synthetic approach would involve a [3+2] cycloaddition reaction to form the isoxazole ring, followed by functionalization and coupling with a suitable piperidine precursor, and finally, conversion to the hydrochloride salt.

A general synthetic workflow for related compounds is outlined below:





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Caption: Generalized synthetic pathway for isoxazole-piperidine compounds.



Characterization of the final compound would typically involve the following analytical techniques:

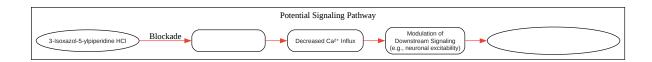
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the connectivity of the isoxazole and piperidine rings and the position of substituents. While specific spectral data for 3-Isoxazol-5-ylpiperidine hydrochloride is not publicly available, related structures show characteristic signals for the isoxazole and piperidine protons and carbons.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological Activity and Potential Signaling Pathways

The biological activity of **3-Isoxazol-5-ylpiperidine hydrochloride** has not been explicitly detailed in the available literature. However, extensive research on structurally similar isoxazole-piperidine derivatives suggests potential interactions with ion channels. Specifically, compounds with this scaffold have been investigated as potent T-type calcium channel blockers.[2]

T-type calcium channels (Ca_v3) are involved in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in conditions such as epilepsy, neuropathic pain, and certain types of cancer. Blockade of these channels represents a promising therapeutic strategy for these disorders.

A potential mechanism of action for compounds like **3-Isoxazol-5-ylpiperidine hydrochloride** could involve the modulation of T-type calcium channel activity, leading to a reduction in calcium influx and subsequent downstream signaling events.





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Caption: Postulated mechanism of action via T-type calcium channel blockade.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **3-Isoxazol-5-ylpiperidine hydrochloride** are not available in the public domain. However, based on methodologies for related compounds, the following outlines a general approach for key experiments.

General Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol is a generalized procedure and would require optimization for the specific synthesis of 3-Isoxazol-5-ylpiperidine.

Materials:

- Appropriate aldoxime precursor
- · N-Chlorosuccinimide (NCS) or other oxidizing agent
- Suitable alkyne or alkene
- Solvent (e.g., chloroform, DMF)
- Base (e.g., triethylamine)

Procedure:

- Dissolve the aldoxime in the chosen solvent.
- Add the base to the reaction mixture.
- Slowly add a solution of NCS in the same solvent at a controlled temperature (e.g., 0 °C to room temperature) to generate the nitrile oxide in situ.



- To the resulting mixture, add the alkyne or alkene.
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- · Purify the crude product by column chromatography.

In Vitro Evaluation of T-type Calcium Channel Blockade (Patch-Clamp Electrophysiology)

This is a standard method to assess the inhibitory activity of a compound on ion channels.

Cell Line:

 HEK-293 cells stably expressing the human T-type calcium channel subtype of interest (e.g., Ca_v3.1, Ca_v3.2).

Procedure:

- Culture the cells under standard conditions.
- Prepare whole-cell patch-clamp recordings.
- Use an appropriate internal (pipette) and external (bath) solution to isolate T-type calcium currents.
- Establish a stable whole-cell configuration and record baseline currents by applying a voltage protocol that elicits channel opening.
- Perfuse the cells with increasing concentrations of the test compound (3-Isoxazol-5-ylpiperidine hydrochloride) dissolved in the external solution.
- Measure the peak current at each concentration after steady-state inhibition is reached.
- Construct a concentration-response curve and calculate the IC₅₀ value.



Safety Information

Based on available data, **3-Isoxazol-5-ylpiperidine hydrochloride** should be handled with care in a laboratory setting.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Isoxazol-5-ylpiperidine hydrochloride is a compound with a chemical scaffold that holds promise for further investigation in drug discovery, particularly in the context of neurological disorders where T-type calcium channels play a significant role. While detailed experimental data for this specific molecule is limited, the information available on related analogues provides a strong rationale for its synthesis and biological evaluation. Further research is warranted to fully elucidate its physicochemical properties, establish a robust synthetic route, and characterize its pharmacological profile. This will be essential to determine its potential as a lead compound for the development of novel therapeutics.

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